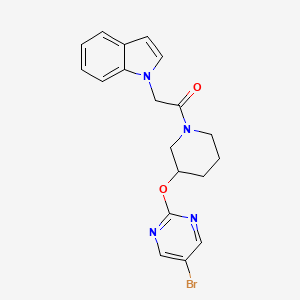

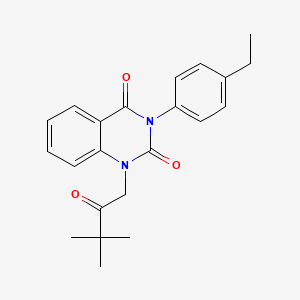

1-(3-((5-溴嘧啶-2-基)氧代)哌啶-1-基)-2-(1H-吲哚-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone has been extensively studied using various computational methods. For instance, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software. The study utilized different levels of theory, including HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p), to optimize the molecular structure. The results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data. Additionally, the stability of the molecule was analyzed through Natural Bond Orbital (NBO) analysis, which provided insights into hyper-conjugative interactions and charge delocalization within the molecule. The HOMO and LUMO analysis indicated charge transfer within the molecule, and molecular electrostatic potential (MEP) mapping showed the distribution of negative and positive charges across the molecule. This compound's first hyperpolarizability was calculated, suggesting potential applications in nonlinear optics. Moreover, molecular docking studies implied that the compound could exhibit inhibitory activity against tripeptidyl peptidase II (TPII), indicating its potential as an anti-neoplastic agent .

Synthesis Analysis

Synthesis of related compounds provides valuable insights into the methodologies that could be applied to synthesize 1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone. For example, the synthesis of 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting 2-(pyridine-2-ylamino)acetohydrazide with carbon disulfide and potassium hydroxide in absolute ethanol. The structures of the synthesized compounds were confirmed using IR, NMR, MS spectroscopy, and elemental analysis. The synthesis process resulted in a high yield (90%) of the target compound, which exhibited significant antimicrobial activity, as evidenced by its minimum inhibitory concentration (MIC) values .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions for 1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, the antimicrobial activity study of a similar compound can shed light on the potential reactivity of such molecules. The synthesized compound from the study showed significant antimicrobial activity, suggesting that the introduction of a 1,3,4-oxadiazole nucleus into the molecule could enhance its biological activity. This implies that the cyclization reactions and the introduction of specific functional groups into the molecule are crucial for its biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The MEP analysis of the related compound indicated the areas of electron density, which are important for understanding the molecule's reactivity and interaction with other molecules. The first hyperpolarizability value suggests that the compound could be useful in the field of nonlinear optics due to its ability to interact with light. The molecular docking studies provide a theoretical prediction of the compound's biological activity, which, in the case of the related compound, pointed towards potential anti-neoplastic properties .

科学研究应用

氢键模式

相关烯胺酮中的氢键模式突出了仲胺和羰基之间的分叉的分子内和分子间氢键,形成六元氢键环和中心对称二聚体。这种结构特征可能影响与 1-(3-((5-溴嘧啶-2-基)氧代)哌啶-1-基)-2-(1H-吲哚-1-基)乙酮 相关的化合物的分子相互作用和稳定性,从而洞悉其在材料科学和药物学中的潜在应用 (Balderson 等,2007)。

合成和抗癌活性

使用相关化合物作为合成子合成吡啶和噻唑并嘧啶衍生物的研究揭示了潜在的抗癌活性。此类研究表明 1-(3-((5-溴嘧啶-2-基)氧代)哌啶-1-基)-2-(1H-吲哚-1-基)乙酮 在生成具有显著生物活性的新化合物(包括抗癌特性)方面具有多功能性 (Hammam 等,2001)。

神经退行性疾病治疗

与 1-(3-((5-溴嘧啶-2-基)氧代)哌啶-1-基)-2-(1H-吲哚-1-基)乙酮 密切相关的吲哚衍生物因其在治疗神经退行性疾病方面的潜力而受到研究。这些化合物对含有 GluN2B 亚基的 N-甲基-D-天冬氨酸 (NMDA) 受体表现出显着的配体效率,并表现出抗氧化特性,表明它们作为神经保护剂的潜力 (Buemi 等,2013)。

抗菌应用

已探索含哌啶部分的化合物的微波辅助合成以获得抗菌活性。这些研究为使用 1-(3-((5-溴嘧啶-2-基)氧代)哌啶-1-基)-2-(1H-吲哚-1-基)乙酮 作为开发新型抗菌剂的前体提供了基础,突出了其在解决微生物耐药性方面的潜在效用 (Merugu 等,2010)。

酶调节和代谢研究

衍生自类似结构的化合物已显示出对致癌物代谢酶的显着调节作用,并显示出有效的抗肿瘤活性。这表明可以探索 1-(3-((5-溴嘧啶-2-基)氧代)哌啶-1-基)-2-(1H-吲哚-1-基)乙酮 的衍生物在癌症预防和治疗中的潜力 (Hamdy 等,2010)。

属性

IUPAC Name |

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN4O2/c20-15-10-21-19(22-11-15)26-16-5-3-8-24(12-16)18(25)13-23-9-7-14-4-1-2-6-17(14)23/h1-2,4,6-7,9-11,16H,3,5,8,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRPGLNQRWDOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)OC4=NC=C(C=N4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

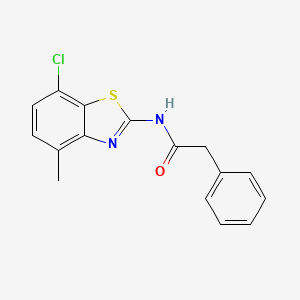

![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)

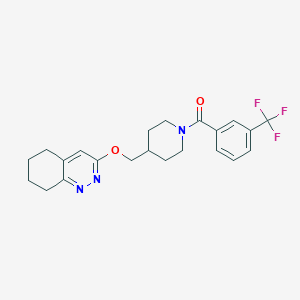

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

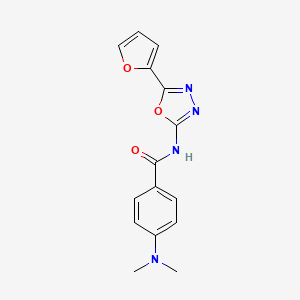

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

![N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507704.png)

![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)